Cas no 1273564-99-0 (3,3-difluorocyclobutan-1-one)

3,3-difluorocyclobutan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluorocyclobutanone
- 3,3-difluorocyclobutan-1-one
- 2059AJ
- CYCLOBUTANONE, 3,3-DIFLUORO-
- PB28782
- ST1110762
- 3,3-Difluoro-cyclobutanone
- YAC56499
- 1273564-99-0
- AS-34665
- AKOS017344725
- AMY15596
- MFCD18791190
- SY021891
- DB-094067
- EN300-104635
- A854649
- DOVLQPYYSCACJX-UHFFFAOYSA-N
- SCHEMBL16792340
-
- MDL: MFCD18791190
- Inchi: 1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2
- InChI Key: DOVLQPYYSCACJX-UHFFFAOYSA-N
- SMILES: FC1(C([H])([H])C(C1([H])[H])=O)F
Computed Properties
- Exact Mass: 106.02302
- Monoisotopic Mass: 106.02302107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 98.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 0.4
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 105.5±40.0 ºC (760 Torr),
- Flash Point: 31.6±21.5 ºC,
- Solubility: Dissolution (87 g/l) (25 º C),
- PSA: 17.07
3,3-difluorocyclobutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0996211-5g |
3,3-difluorocyclobutanone |
1273564-99-0 | 95% | 5g |
$630 | 2024-08-02 | |
Enamine | EN300-104635-0.25g |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 93% | 0.25g |
$559.0 | 2023-10-28 | |
Chemenu | CM106365-500mg |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 95%+ | 500mg |
$557 | 2022-06-13 | |
Chemenu | CM106365-100mg |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 95%+ | 100mg |
$265 | 2023-03-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0594-100mg |
3,3-Difluoro-cyclobutanone |
1273564-99-0 | 97% | 100mg |
¥1302.85 | 2025-01-21 | |
Enamine | EN300-104635-0.5g |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 93% | 0.5g |
$879.0 | 2023-10-28 | |
Chemenu | CM106365-250mg |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 95%+ | 250mg |
$330 | 2021-08-06 | |
Apollo Scientific | PC420031-1g |
3,3-Difluorocyclobutanone |
1273564-99-0 | 97% | 1g |
£230.00 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0594-500mg |
3,3-Difluoro-cyclobutanone |
1273564-99-0 | 97% | 500mg |
4155.41CNY | 2021-05-08 | |
Chemenu | CM106365-500mg |
3,3-difluorocyclobutan-1-one |
1273564-99-0 | 95%+ | 500mg |
$557 | 2021-08-06 |
3,3-difluorocyclobutan-1-one Related Literature
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 3,3-difluorocyclobutan-1-one
Exploring 3,3-Difluorocyclobutan-1-one (CAS No. 1273564-99-0): A Versatile Building Block in Modern Organic Synthesis
The compound 3,3-difluorocyclobutan-1-one (CAS No. 1273564-99-0) has emerged as a pivotal intermediate in pharmaceutical and agrochemical research due to its unique structural and electronic properties. With the increasing demand for fluorinated organic molecules—driven by their enhanced metabolic stability and bioavailability—this difluorinated cyclobutanone derivative has garnered significant attention. Its CAS registry number (1273564-99-0) is frequently searched in chemical databases, reflecting its relevance in drug discovery and material science.
One of the key reasons for the popularity of 3,3-difluorocyclobutan-1-one lies in its role as a fluorine-containing synthon. Fluorination is a hot topic in medicinal chemistry, as evidenced by the surge in Google searches for terms like "fluorinated drug candidates 2024" and "fluorocyclobutanes in pharmaceuticals." Researchers leverage this compound to introduce rigid, polar motifs into molecules, improving their binding affinity and pharmacokinetic profiles. The cyclobutanone core also offers strain-driven reactivity, enabling diverse transformations under mild conditions.
From an industrial perspective, CAS No. 1273564-99-0 is often discussed alongside trends such as green chemistry and sustainable fluorination methods. A 2023 study highlighted in the Journal of Organic Chemistry demonstrated its utility in photocatalyzed C–F bond activations, aligning with the search trend for "eco-friendly fluorination techniques." Moreover, its stability under ambient conditions makes it a preferred choice over more reactive fluoroketones, addressing safety concerns frequently raised in forums like ResearchGate.
The synthetic applications of 3,3-difluorocyclobutan-1-one extend to high-performance materials, a sector witnessing exponential growth. Queries such as "fluoropolymers from small rings" and "cyclobutane-based electrolytes" underscore its potential in battery technologies and coatings. Its ability to act as a cross-coupling partner in Pd-catalyzed reactions further expands its utility, a feature highlighted in recent patents covering OLED materials and liquid crystals.
Analytical characterization of this compound—often searched as "1273564-99-0 NMR spectrum" or "difluorocyclobutanone IR data"—reveals distinct signals due to its gem-difluoro group. These spectral markers are crucial for quality control in large-scale production. Notably, its boiling point and solubility data (frequently requested in chemical vendor FAQs) make it compatible with standard organic solvents, facilitating lab-scale experiments.
In conclusion, 3,3-difluorocyclobutan-1-one (CAS 1273564-99-0) exemplifies the convergence of academic interest and industrial demand. As AI-driven platforms like IBM RXN for Chemistry predict broader applications for strained fluorocarbons, this compound is poised to remain at the forefront of innovation. Its alignment with trending search terms—from "fluorinated bioactive molecules" to "C4 fluorocycles"—ensures sustained visibility in scientific and commercial spheres.
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